HCFC-124 Exhibits Substantially Reduced Hepatotoxic Potential Compared to HCFC-123
The hepatotoxic liability of HCFC-124 is quantifiably and substantially lower than that of its close structural analog, HCFC-123. This differentiation is driven by the significantly reduced rate of in vivo trifluoroacetylated (TFA) protein adduct formation, a key biomarker for halothane-like hepatitis . In a controlled 6-hour inhalation exposure to a 1% atmosphere, the observed TFA-protein formation in rat livers followed the trend: halothane ≈ HCFC-123 >> HCFC-124 > HFC-125 .
| Evidence Dimension | Hepatic TFA-protein adduct formation (relative semi-quantitative) |
|---|---|
| Target Compound Data | Very low (significantly less than HCFC-123) |
| Comparator Or Baseline | HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) |
| Quantified Difference | HCFC-123 TFA-protein formation is 'much greater than' HFC-124 . Correspondingly, the calculated enthalpy of activation for HCFC-124 is higher than that of HCFC-123, paralleling its reduced TFA excretion . |
| Conditions | In vivo rat model, 6-hour exposure to 1% (v/v) atmosphere; enthalpy calculated at STO-3G level. |
Why This Matters
In procurement for applications involving potential human exposure (e.g., HVAC service, manufacturing), HCFC-124 presents a distinct and quantifiable safety advantage over HCFC-123 in terms of hepatotoxicity risk.
